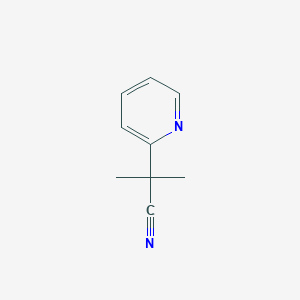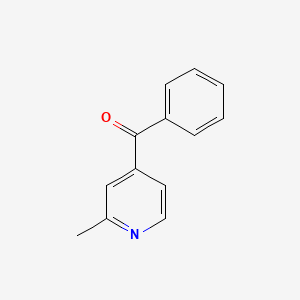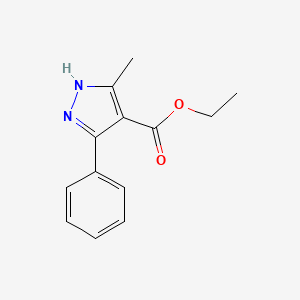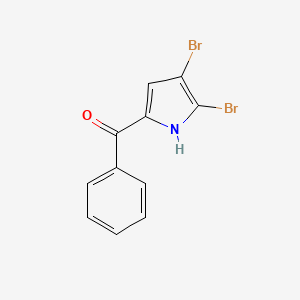
邻苯二甲酰亚胺氧乙酸
描述
Phthalimidooxyacetic acid (PAA) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 166.14 g/mol and a melting point of 148°C. PAA is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used in the synthesis of other compounds, such as aldehydes and amines. The synthesis of PAA is relatively simple and can be achieved in a variety of ways.
科学研究应用
邻苯二甲酰亚胺氧乙酸:科学研究应用的全面分析
癌症治疗抗肿瘤活性: 邻苯二甲酰亚胺氧乙酸衍生物已被合成并评估了其对癌细胞的抗肿瘤活性。 这些化合物在细胞周期分析和克隆形成分析中显示出潜力,表明它们在癌症治疗研究中的有用性 .
超分子结构保护基团合成: 在超分子化学领域,邻苯二甲酰亚胺氧乙酸用作合成烷基聚氨基酸和树枝状类似物的保护基团。 该应用对于研究固态结构和溶液 NMR 行为至关重要 .
PROTAC 连接体药物开发: 该化合物被用作 PROTAC 连接体,其中包括烷基链,用于合成一系列 PROTAC(蛋白质降解靶向嵌合体)。 PROTAC 是一种新兴的治疗方法,针对蛋白质降解,为药物开发提供了一种新方法 .
电子器件有机供体-受体 π-共轭材料: 邻苯二甲酰亚胺氧乙酸衍生物用作电子器件(如传感器、薄膜晶体管和光伏电池)中的活性成分。 供体-受体 (D-A) π-共轭材料允许针对特定电子应用定制材料特性 .
化学反应催化剂转化: 邻苯二甲酰亚胺化合物,包括邻苯二甲酰亚胺氧乙酸,可以使用钌催化剂转化为酰胺。 该过程涉及独特的五元环开环和 CO2 释放,水作为质子源,突出了它在创新化学反应中的作用 .
作用机制
Target of Action
Phthalimidooxyacetic Acid, also known as 2-Phthalimidehydroxy-acetic acid, is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .
Mode of Action
Phthalimidooxyacetic Acid, as a part of a PROTAC molecule, interacts with its targets by forming a bridge between the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process results in the reduction of the target protein’s levels within the cell .
Biochemical Pathways
The primary biochemical pathway affected by Phthalimidooxyacetic Acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By inducing the degradation of specific target proteins, Phthalimidooxyacetic Acid can influence various downstream effects depending on the function of the target protein .
Pharmacokinetics
As a part of a protac molecule, it is expected to influence the pharmacokinetic properties of the protac . The design of the PROTAC, including the choice of ligands and linker (which includes Phthalimidooxyacetic Acid), can significantly impact the bioavailability of the PROTAC .
Result of Action
The molecular and cellular effects of Phthalimidooxyacetic Acid’s action are primarily the reduction of the target protein’s levels within the cell . This can lead to various effects depending on the function of the target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially alleviate the disease symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phthalimidooxyacetic Acid. Factors such as pH, temperature, and the presence of other molecules can impact the stability of the PROTAC and its ability to interact with its targets . Additionally, the intracellular environment, including the presence of the necessary E3 ubiquitin ligase and the proteasome, is crucial for the action of Phthalimidooxyacetic Acid .
生化分析
Biochemical Properties
Phthalimidooxyacetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, phthalimidooxyacetic acid can bind to specific proteins, altering their function and leading to various biological effects. These interactions are crucial for understanding the compound’s therapeutic potential and its role in biochemical processes.
Cellular Effects
Phthalimidooxyacetic acid exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, phthalimidooxyacetic acid can modulate the expression of genes involved in cell proliferation and apoptosis, leading to potential antitumor effects . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and energy production within cells.
Molecular Mechanism
The molecular mechanism of phthalimidooxyacetic acid involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, phthalimidooxyacetic acid has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phthalimidooxyacetic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that phthalimidooxyacetic acid remains stable under certain conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term effects on cellular function have also been observed, with prolonged exposure to phthalimidooxyacetic acid resulting in sustained changes in gene expression and cellular behavior.
Dosage Effects in Animal Models
The effects of phthalimidooxyacetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antitumor activity. At higher doses, toxic or adverse effects may be observed . It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects. Threshold effects and dose-response relationships should be carefully studied to understand the compound’s pharmacological profile.
Metabolic Pathways
Phthalimidooxyacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, certain enzymes may catalyze the conversion of phthalimidooxyacetic acid into its active or inactive metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of phthalimidooxyacetic acid within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, phthalimidooxyacetic acid may accumulate in specific tissues or cellular compartments, influencing its localization and concentration. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
Phthalimidooxyacetic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological effects. Understanding the factors that govern the subcellular localization of phthalimidooxyacetic acid is important for elucidating its mechanism of action.
属性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c12-8(13)5-16-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDDDVARCIVORC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445062 | |
| Record name | Phthalimidooxyacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134724-87-1 | |
| Record name | Phthalimidooxyacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)




![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)


